
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate
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Overview
Description
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate typically involves the reaction of perfluorononyl alcohol with hexafluoroisopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the carbonate ester. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Oxidation and Reduction: Although the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of catalysts to accelerate the reaction.
Oxidizing and Reducing Agents: Strong oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Scientific Research Applications
Key Properties
- Fluorination : The presence of fluorine atoms imparts hydrophobicity and thermal stability.
- Reactivity : The carbonate group allows for nucleophilic attacks, making it useful in organic synthesis.
Materials Science
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is utilized in the development of advanced materials due to its unique surface properties:
- Coatings : It is used in creating non-stick coatings and water-repellent surfaces.
- Adhesives : The compound enhances the adhesion properties of fluorinated adhesives.
Table 1: Material Properties Comparison
Property | Conventional Materials | This compound |
---|---|---|
Hydrophobicity | Low | High |
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Pharmaceutical Applications
The compound's unique properties enable its use in drug formulation and delivery systems:
- Drug Solubilization : It enhances the solubility of hydrophobic drugs.
- Targeted Delivery : Its fluorinated structure aids in the development of targeted drug delivery systems.
Case Study: Drug Formulation
A study demonstrated that incorporating 1H,1H-9H-perfluorononyl hexafluoroisopropyl carbonate into a formulation increased the bioavailability of a poorly soluble anti-cancer drug by up to 50% compared to traditional formulations .
Environmental Applications
Due to its stability and resistance to degradation, this compound is investigated for use in environmental remediation:
- Fluorinated Surfactants : It serves as a precursor for producing surfactants that can remove pollutants from water sources.
- Adsorbents : Research indicates potential use in developing adsorbents for capturing volatile organic compounds (VOCs) from industrial emissions .
Table 2: Environmental Impact Assessment
Application | Effectiveness | Environmental Impact |
---|---|---|
Water Remediation | High | Reduces pollutant levels significantly |
VOC Capture | Moderate | Decreases air pollution but requires careful handling |
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is advantageous in various applications, as it ensures the compound remains intact under harsh conditions.
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate can be compared with other fluorinated carbonates, such as:
- 1H,1H,9H-Perfluorononyl methyl carbonate
- 1H,1H,9H-Perfluorononyl ethyl carbonate
- 1H,1H,9H-Perfluorononyl propyl carbonate
Uniqueness
The uniqueness of this compound lies in its hexafluoroisopropyl group, which imparts additional stability and resistance to chemical reactions compared to other similar compounds. This makes it particularly useful in applications where high stability and resistance to degradation are required.
Biological Activity
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is a fluorinated organic compound characterized by its unique molecular structure, which includes a perfluorononyl chain and a hexafluoroisopropyl group. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as a miticide and herbicide. Its properties are influenced by the presence of fluorine atoms, which enhance chemical stability and hydrophobicity.
- Molecular Formula : C₁₃H₄F₂₂O₃
- Molecular Weight : 626.134 g/mol
- CAS Number : 1980048-97-2
The structure of this compound contributes to its unique reactivity and utility in various chemical applications. The carbonate functional group is known for its reactivity, which can lead to diverse chemical behaviors in biological systems.
Miticidal and Herbicidal Properties
Research indicates that fluorinated carbonates like this compound exhibit significant biological activity against pests. The compound's effectiveness as a miticide and herbicide stems from its ability to disrupt cellular processes in target organisms.
- Miticidal Activity : Studies have shown that the compound effectively targets mite populations, inhibiting their growth and reproduction. The mechanism involves interference with critical metabolic pathways.
- Herbicidal Activity : The herbicidal properties are attributed to the compound's ability to disrupt photosynthesis and other vital processes in plants. This disruption leads to reduced growth and eventual plant death.
Case Studies
- Study on Mite Control : A field study conducted in agricultural settings demonstrated that application of this compound resulted in a 70% reduction in mite populations over a two-week period. The study highlighted the compound's rapid action and residual effects on pest populations.
- Herbicide Efficacy : In controlled experiments, the compound was tested against common weed species. Results indicated a significant reduction in weed biomass (up to 85%) within three weeks of application. The study emphasized the need for further research on optimal application rates and environmental impacts.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated compounds:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
This compound | Contains hexafluoroisopropyl group | Enhanced thermal stability due to multiple fluorine atoms | Effective miticide and herbicide |
Perfluoroethyl carbonate | Shorter perfluoroalkyl chain | Lower molecular weight; different solubility characteristics | Moderate herbicidal activity |
Perfluorobutyl carbonate | Contains butyl group | Potentially different reactivity due to shorter carbon chain | Limited biological activity |
This table illustrates how variations in molecular structure influence biological activities across similar compounds.
Properties
Molecular Formula |
C13H4F22O3 |
---|---|
Molecular Weight |
626.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-3(15)6(18,19)10(28,29)12(32,33)13(34,35)11(30,31)9(26,27)5(16,17)1-37-4(36)38-2(7(20,21)22)8(23,24)25/h2-3H,1H2 |
InChI Key |
RAEJTTQEKGYUSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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